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NUP100 protein, S cerevisiae - 148997-71-1

NUP100 protein, S cerevisiae

Catalog Number: EVT-1517186
CAS Number: 148997-71-1
Molecular Formula: C11H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NUP100 protein, also known as Nuclear Pore Complex Protein 100, is a crucial component of the nuclear pore complex in Saccharomyces cerevisiae, commonly known as baker's yeast. This protein plays a significant role in nucleocytoplasmic transport, facilitating the movement of macromolecules between the nucleus and cytoplasm. NUP100 is classified as a nucleoporin, which are proteins that make up the nuclear pore complexes that span the nuclear envelope.

Source

NUP100 is encoded by the gene located on chromosome VI of the S. cerevisiae genome. The protein is part of a family of nucleoporins that includes NUP49 and NUP116, which share similar structural motifs and functions within the nuclear pore complex .

Classification

NUP100 belongs to the class of proteins known as nucleoporins, specifically those characterized by repeated "GLFG" motifs in their amino-terminal regions. These motifs are essential for their interaction within the nuclear pore complex and for mediating transport functions .

Synthesis Analysis

Methods

NUP100 is synthesized through standard eukaryotic transcription and translation processes. The gene is transcribed into messenger RNA, which is then translated into the NUP100 protein in the cytoplasm. Various techniques have been employed to study its synthesis and functionality, including molecular genetics and immunolocalization methods.

Technical Details

The study of NUP100 often involves genetic manipulation techniques such as gene deletion or tagging with epitope markers to track its localization and function within yeast cells. For instance, fluorescence microscopy has been used to visualize NUP100's presence at the nuclear pore complexes .

Molecular Structure Analysis

Structure

NUP100 exhibits a modular structure typical of nucleoporins, characterized by multiple domains that facilitate its interaction with other components of the nuclear pore complex. The protein contains several GLFG repeats, which are critical for its function in nucleocytoplasmic transport .

Data

The molecular weight of NUP100 is approximately 100 kDa, and it has an isoelectric point around 5.5, indicating its charge properties under physiological conditions. Its sequence can be accessed through various biological databases for further structural analysis .

Chemical Reactions Analysis

Reactions

NUP100 participates in several biochemical reactions primarily associated with nucleocytoplasmic transport. It acts as a conduit for proteins and RNA molecules moving across the nuclear envelope.

Technical Details

Research has demonstrated that NUP100 interacts with various transport receptors, facilitating the selective import and export of proteins based on size and signal sequences. The protein's interactions can be studied using co-immunoprecipitation techniques and mass spectrometry to identify binding partners .

Mechanism of Action

Process

The mechanism by which NUP100 operates involves forming a part of the nuclear pore complex that regulates the passage of molecules. It functions by providing a selective barrier that allows small molecules to diffuse freely while controlling larger macromolecules through active transport mechanisms involving specific receptor proteins.

Data

Studies indicate that deletion or mutation of NUP100 can lead to significant disruptions in cellular transport processes, underscoring its essential role in maintaining cellular homeostasis within S. cerevisiae .

Physical and Chemical Properties Analysis

Physical Properties

NUP100 is soluble in aqueous solutions typical of cellular environments. Its stability is influenced by factors such as ionic strength and pH, which affect its interactions within the nuclear pore complex.

Chemical Properties

As a protein, NUP100 undergoes various post-translational modifications that can influence its function and interactions. These modifications may include phosphorylation and glycosylation, which are critical for regulating its activity within the cell .

Applications

Scientific Uses

NUP100 serves as a model for studying nucleocytoplasmic transport mechanisms due to its well-characterized role in S. cerevisiae. Research on this protein contributes to our understanding of similar processes in higher eukaryotes and has implications for understanding diseases related to nuclear transport dysfunctions.

Introduction to NUP100 in Saccharomyces cerevisiae

Genomic Context and Evolutionary Origins

Genomic Localization (YKL068W Locus)NUP100 is encoded by the open reading frame (ORF) YKL068W, situated on chromosome XI of Saccharomyces cerevisiae. This locus is annotated in the Saccharomyces Genome Database (SGD) as SGD:S000001551 and is classified as a verified ORF. The gene spans 2,877 base pairs, producing a 959-amino-acid protein with a molecular weight of ~100 kDa and an isoelectric point (pI) of 9.93. It exhibits a median cellular abundance of 3,667 ± 1,043 molecules per cell [1] [5]. Flanking the NUP100 locus are conserved genomic elements, including a histidine tRNA gene (hisG) and transposable elements (Ty transposons), suggesting potential regulatory or evolutionary influences [6] [9].

Whole-Genome Duplication and Paralog NUP116

NUP100 originated from the whole-genome duplication (WGD) event that occurred ~100 million years ago in the Saccharomyces lineage. This event generated the paralog NUP116 (YKL019W), with which NUP100 shares 53% amino acid identity across its entire sequence. While NUP116 is essential for viability in the S288C strain background, NUP100 is non-essential. Deletion of NUP100 alone shows no gross growth defects, but the nup100Δ nup116Δ double mutant is inviable, underscoring partial functional overlap. Both proteins belong to the GLFG-repeat subfamily of nucleoporins but have diverged in regulatory and structural roles [1] [6] [9].

NUP100 as an FG-Nucleoporin

NUP100 is a phenylalanine-glycine (FG)-repeat nucleoporin characterized by multiple GLFG (glycine-leucine-phenylalanine-glycine) motifs in its N-terminal region. These intrinsically disordered repeats are separated by polar spacer sequences rich in glutamine, asparagine, serine, and threonine. The GLFG domain (residues 1–610) mediates two critical functions:

  • Selective barrier formation: GLFG repeats form a hydrogel-like meshwork within the nuclear pore channel, restricting passive diffusion of macromolecules >5 nm while permitting receptor-mediated transport [8].
  • Nuclear transport receptor (NTR) binding: The hydrophobic FG motifs interact with karyopherins (e.g., Kap95) to facilitate nucleocytoplasmic trafficking [1] [8].

Table 1: Key Characteristics of S. cerevisiae GLFG-Nucleoporins

ProteinGeneLength (aa)GLFG RepeatsEssential?Cellular Role
Nup100YKL068W95925NotRNA export, NPC stability
Nup116YKL019W111330Yes (S288C)NPC barrier, Kap121 transport
Nup49YPL094C48612YesNPC structural scaffold

Role in Nuclear Pore Complex (NPC) Architecture

The NPC is an ~100-MDa structure comprising ~30 nucleoporins (Nups) arranged in subcomplexes. NUP100 localizes to the central channel and nuclear basket of the NPC, where its GLFG repeats perform dual structural and transport roles:

  • Scaffold stabilization: GLFG repeats directly bind scaffold Nups (e.g., Nup188, Nup192, Nic96) via multivalent hydrophobic interactions. This "velcro-like" function reinforces NPC architecture, particularly during interphase assembly. Loss of NUP100 disrupts interactions between the Nup82 and Nic96 subcomplexes, leading to defective pore maturation [8].
  • Permeability barrier regulation: NUP100 collaborates with NUP116 to maintain NPC permeability. Deletion of NUP100’s GLFG domain (nup100ΔGLFG) increases passive diffusion but paradoxically enhances replicative lifespan (RLS) by impairing tRNA export [2] [10].

Table 2: NUP100 Interactions with NPC Scaffold Components

Scaffold NupInteraction DomainBinding Site in NUP100Functional Consequence
Nup188C-terminal α-helicalGLFG repeats (1–307)NPC stability under stress
Nup192N-terminal (2–960)GLFG repeats (1–610)Pore membrane curvature
Nic96Central (186–839)GLFG repeats (1–610)NPC biogenesis efficiency
Nup84-Nup133C-terminal (521–1157)GLFG repeats (1–610)Cytoplasmic ring assembly

Properties

CAS Number

148997-71-1

Product Name

NUP100 protein, S cerevisiae

Molecular Formula

C11H12N2

Synonyms

NUP100 protein, S cerevisiae

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